molecular formula C12H23BO3 B6237269 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol, Mixture of diastereomers CAS No. 2241877-55-2

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol, Mixture of diastereomers

Cat. No.: B6237269
CAS No.: 2241877-55-2
M. Wt: 226.12 g/mol
InChI Key: NCJFYYATLYGKCA-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol is a chemical compound that features a boronic ester group attached to a cyclohexanol moiety. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The presence of the boronic ester group makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

  • Borylation of Cyclohexan-1-ol: The compound can be synthesized by the borylation of cyclohexan-1-ol using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically requires heating under an inert atmosphere to prevent oxidation.

  • Grignard Reaction:

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where cyclohexan-1-ol and bis(pinacolato)diboron are reacted in a controlled environment.

  • Continuous Flow Process: Some manufacturers may use a continuous flow process to ensure consistent quality and yield.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Oxidation: The cyclohexanol moiety can be oxidized to cyclohexanone using oxidizing agents like chromium trioxide or Dess-Martin periodinane.

  • Reduction: The boronic ester group can be reduced to a boronic acid using reagents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., toluene).

  • Oxidation: Chromium trioxide in acetic acid, Dess-Martin periodinane in dichloromethane.

  • Reduction: Hydrogen gas, palladium on carbon catalyst, methanol solvent.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Cyclohexanone: From the oxidation of cyclohexanol.

  • Boronic Acid: From the reduction of the boronic ester group.

Scientific Research Applications

Chemistry: The compound is extensively used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic potential in various diseases. Industry: It is used in the production of materials, such as polymers and advanced materials for electronic devices.

Mechanism of Action

The compound exerts its effects primarily through its participation in Suzuki-Miyaura cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds by reacting with halides or triflates in the presence of a palladium catalyst. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps.

Molecular Targets and Pathways Involved:

  • Palladium Catalyst: Acts as a mediator in the cross-coupling reaction.

  • Halides/Triflates: Serve as electrophiles that react with the boronic ester group.

  • Carbon-Carbon Bond Formation: The key step in the synthesis of biaryl compounds.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar structure but with a phenol group instead of cyclohexanol.

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with an isopropoxy group.

Uniqueness:

  • Cyclohexanol Moiety: The presence of the cyclohexanol group in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol makes it distinct from other boronic esters, providing unique reactivity and applications in organic synthesis.

Properties

CAS No.

2241877-55-2

Molecular Formula

C12H23BO3

Molecular Weight

226.12 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h9-10,14H,5-8H2,1-4H3

InChI Key

NCJFYYATLYGKCA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)O

Purity

95

Origin of Product

United States

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